N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide

Catalog No.
S617814
CAS No.
554-44-9
M.F
C15H22N4O2S2
M. Wt
354.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-...

CAS Number

554-44-9

Product Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide

Molecular Formula

C15H22N4O2S2

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C15H22N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h4,8,10,20H,1,5-7,9H2,2-3H3,(H2,16,17,18)

InChI Key

WNCAVNGLACHSRZ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC=C)C

Synonyms

allithiamine, allithiamine hydrochloride

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC=C)C

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCO)\SSCC=C)/C

Description

Allithiamine is an aminopyrimidine.

Application in Diabetes Mellitus Research

Specific Scientific Field: Endocrinology and Nutritional Science

Summary of the Application: Allithiamine, a component of garlic, has been studied for its potential antidiabetic effects . It has been tested using human umbilical cord vein endothelial cells (HUVECs) as a hyperglycaemic model .

Methods of Application or Experimental Procedures: HUVECs were isolated by enzymatic digestion and characterized by flow cytometric analysis using antibodies against specific marker proteins including CD31, CD45, CD54, and CD106 . The cells were divided into three groups: incubating with M199 medium as the control; or with 30 mMol/L glucose; or with 30 mMol/L glucose plus allithiamine .

Results or Outcomes: The effect of allithiamine on the levels of advanced glycation end-products (AGEs), activation of NF-κB, release of pro-inflammatory cytokines including IL-6, IL-8, and TNF-α, and H 2 O 2 -induced oxidative stress was investigated . It was found that in the hyperglycaemia-induced increase in the level of AGEs, pro-inflammatory changes were significantly suppressed by allithiamine .

Application in Sepsis Research

Specific Scientific Field: Immunology and Metabolic Science

Summary of the Application: Allithiamine has been studied for its potential therapeutic effects on sepsis by modulating metabolic flux during dendritic cell activation .

Methods of Application or Experimental Procedures: The inhibitory effects of allithiamine on the lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production and maturation process in dendritic cells were confirmed . The LPS-induced sepsis model was applied to examine whether allithiamine has a protective role in hyper-inflammatory status .

Results or Outcomes: Allithiamine attenuated tissue damage and organ dysfunction during endotoxemia, even when the treatment was given after the early cytokine release . It was found that allithiamine significantly inhibited glucose-driven citrate accumulation .

Application in Hyperglycaemia-Induced Endothelial Dysfunction

Summary of the Application: Allithiamine, a component of garlic, has been studied for its potential effects on hyperglycaemia-induced endothelial dysfunction . It has been tested using human umbilical cord vein endothelial cells (HUVECs) as a hyperglycaemic model .

Methods of Application or Experimental Procedures: HUVECs were isolated by enzymatic digestion and characterized by flow cytometric analysis using antibodies against specific marker proteins including CD31, CD45, CD54, and CD106 . The non-cytotoxic concentration of allithiamine was determined based on MTT, apoptosis, and necrosis assays . Subsequently, cells were divided into three groups: incubating with M199 medium as the control; or with 30 mMol/L glucose; or with 30 mMol/L glucose plus allithiamine .

This compound belongs to a class of molecules known as formamides, containing a formamide functional group (HC(O)N). It also possesses a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms), an amino group (NH2), a hydroxy group (OH), and a disulphide group (S-S).


Molecular Structure Analysis

The key features of the molecule include:

  • Central formamide group: This group can participate in hydrogen bonding and potentially act as a hydrogen bond donor or acceptor.
  • Pyrimidine ring: This aromatic ring contributes to the rigidity and hydrophobicity of the molecule.
  • Amino group: This group can be protonated (gain a proton) or deprotonated (lose a proton) depending on the surrounding pH, affecting the overall charge and reactivity of the molecule.
  • Hydroxy group: This group can participate in hydrogen bonding and potentially act as a hydrogen bond donor.
  • Disulphide group: This group can be reduced to two thiol groups (SH) under specific conditions, potentially altering the molecule's properties.

Chemical Reactions Analysis

  • Hydrolysis: The formamide group can be hydrolyzed (broken down with water) under acidic or basic conditions, yielding formamide and the amine and thiol precursors.
  • Reduction: The disulphide bond can be reduced to two thiol groups using reducing agents.
  • Alkylation or acylation: The amine group could potentially react with alkylating or acylating agents to form new derivatives.

Physical And Chemical Properties Analysis

  • Solubility: The presence of the polar formamide, amino, and hydroxy groups suggests some water solubility. However, the presence of the disulphide and the aromatic ring might decrease overall solubility in water.
  • Melting point and boiling point: The presence of multiple hydrogen bonding groups and the aromatic ring suggests a relatively high melting point and boiling point.
  • Disulphide group: Disulphide bonds can be irritating to the skin and eyes.
  • Amino group: Depending on the pKa of the amine group, it might have some irritant properties.

XLogP3

0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

354.11841830 g/mol

Monoisotopic Mass

354.11841830 g/mol

Heavy Atom Count

23

UNII

83SWN21920

Wikipedia

Allithiamine

Dates

Modify: 2024-04-14

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